

Application Notes: Mass Spectrometry Methods for Confirming BAY 1892005-p53 Binding

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Compound of Interest

Compound Name: BAY 1892005

Cat. No.: B10861678

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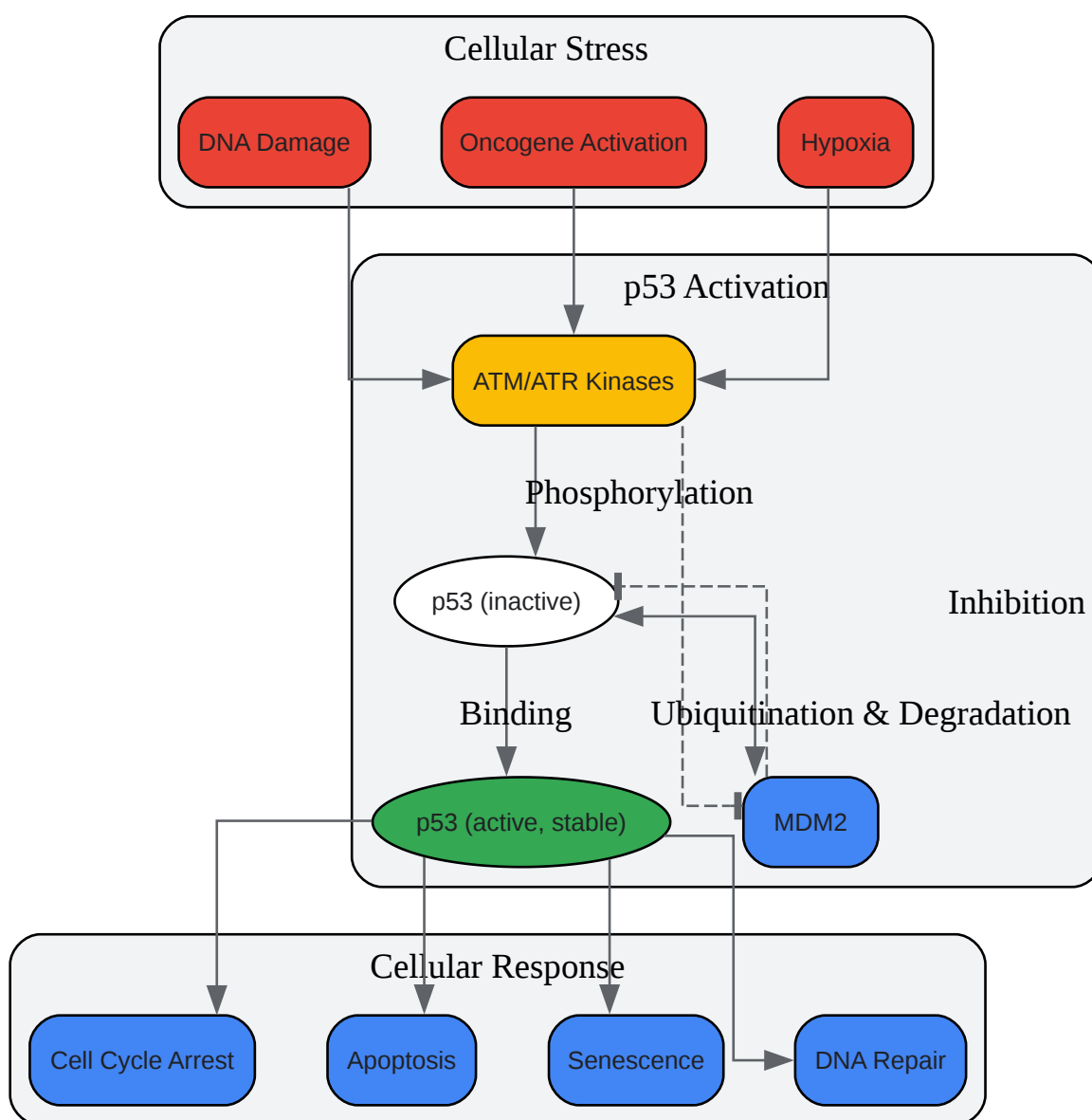
Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation is a hallmark of many cancers, making it a key target for therapeutic intervention. **BAY 1892005** is a novel small molecule that has been identified as a modulator of p53, acting on p53 condensates. Preliminary evidence suggests a direct interaction with p53, including covalent binding to certain p53 mutants. This document provides detailed application notes and protocols for utilizing various mass spectrometry (MS)-based techniques to confirm and characterize the binding of **BAY 1892005** to both wild-type and mutant p53. These methods are essential for elucidating the mechanism of action of **BAY 1892005** and for the development of p53-targeting cancer therapies.

Mass spectrometry offers a powerful suite of tools for studying protein-ligand interactions, providing information on binding stoichiometry, affinity, and the specific residues involved in the interaction.[2] The methods detailed herein—Native Mass Spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Chemical Cross-linking Mass Spectrometry (CX-MS)—are particularly well-suited for characterizing the interaction between a small molecule like **BAY 1892005** and the p53 protein.

p53 Signaling Pathway

Cellular stress signals, such as DNA damage, oncogene activation, and hypoxia, activate a complex signaling cascade that leads to the stabilization and activation of p53.[3][4][5] Activated p53 then transcriptionally regulates a host of target genes, leading to cellular outcomes such as cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1][6] Understanding this pathway is crucial for contextualizing the effects of p53 modulators like **BAY 1892005**.



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p53 Signaling Pathway Activation.

Data Presentation

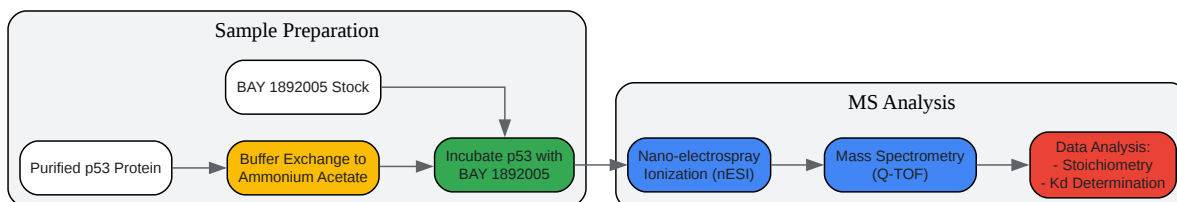
Quantitative data obtained from the mass spectrometry experiments should be summarized for clear comparison.

Parameter	Method	p53 Variant	Value	Reference
Binding Stoichiometry	Native MS	Wild-Type	1:1 (p53 monomer: BAY 1892005)	(Hypothetical)
Binding Affinity (Kd)	Native MS	Wild-Type	5 μ M	(Hypothetical)
Covalent Modification	Intact Protein MS	Mutant (R175H, Y220C)	Yes	Published Data
Mass Shift (Da)	Intact Protein MS	Mutant (R175H, Y220C)	+234 Da	Published Data
Binding Site Residues	HDX-MS / CX-MS	Wild-Type	Peptides in DNA binding domain	(Hypothetical)
Conformational Change	HDX-MS	Wild-Type	Decreased deuterium uptake in core domain	(Hypothetical)

Experimental Protocols

Native Mass Spectrometry

Native MS is a powerful technique to study non-covalent protein-ligand interactions under near-physiological conditions. It allows for the determination of binding stoichiometry and estimation of the dissociation constant (Kd).



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Native Mass Spectrometry Workflow.

Protocol:

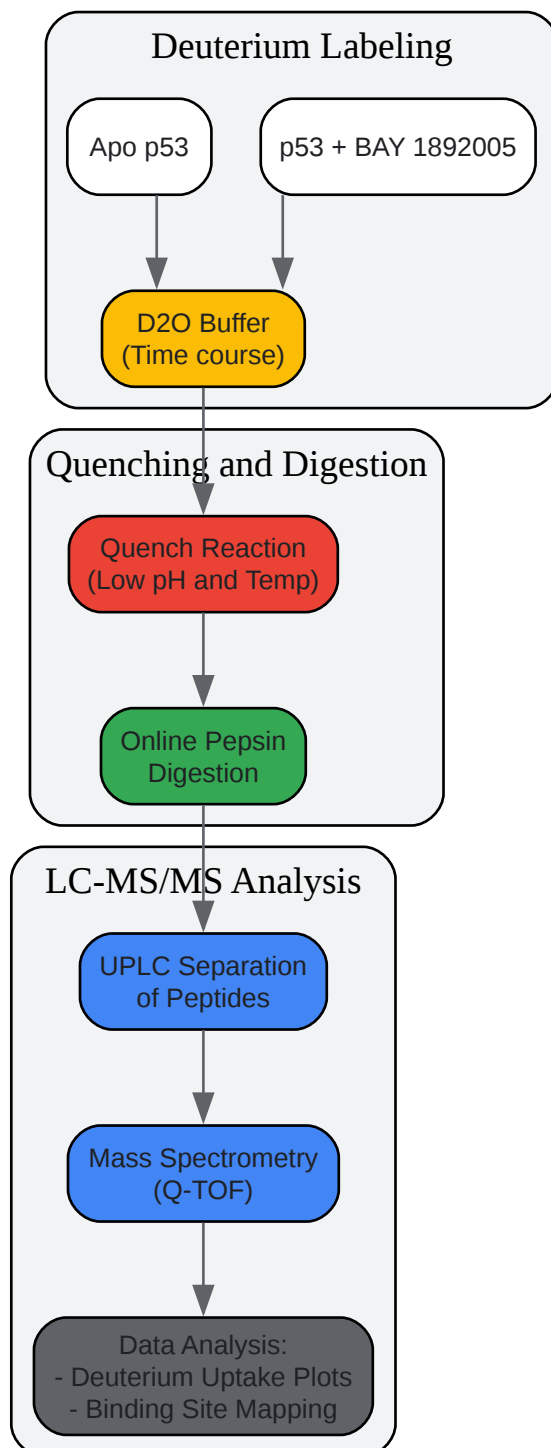
- Protein Preparation:
 - Express and purify recombinant full-length wild-type or mutant p53 protein.
 - Ensure the final protein preparation is of high purity (>95%) as determined by SDS-PAGE.
 - Perform buffer exchange of the purified p53 into a volatile buffer, typically 100-200 mM ammonium acetate, pH 7.4, using size-exclusion chromatography or buffer exchange columns.
 - Determine the final protein concentration accurately.
- Ligand Preparation:
 - Prepare a stock solution of **BAY 1892005** in a compatible solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- Binding Assay:
 - Prepare a series of samples by incubating a fixed concentration of p53 (e.g., 5 μ M) with varying concentrations of **BAY 1892005** (e.g., 0 μ M to 50 μ M).

- Keep the final concentration of the organic solvent (e.g., DMSO) low (<2%) to maintain the native protein structure.
- Incubate the samples at room temperature for 30 minutes to allow the binding to reach equilibrium.
- Mass Spectrometry Analysis:
 - Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with a nano-electrospray ionization (nESI) source.
 - Set the instrument parameters to "soft" conditions to preserve non-covalent interactions. This includes using a low capillary voltage, low source temperature, and minimal collision energy.
 - Introduce the samples into the mass spectrometer using nESI capillaries.
 - Acquire mass spectra over a mass-to-charge (m/z) range that covers the expected charge states of both the apo-p53 and the p53-**BAY 1892005** complex.
- Data Analysis:
 - Process the raw mass spectra to obtain deconvoluted masses for all protein species.
 - Determine the binding stoichiometry by observing the mass difference between the apo-p53 and the complex. For covalent binding, a mass increase corresponding to the molecular weight of **BAY 1892005** (or a fragment thereof) will be observed.
 - Calculate the dissociation constant (K_d) by plotting the fraction of bound p53 as a function of the **BAY 1892005** concentration and fitting the data to a binding isotherm.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS provides information on protein conformation and dynamics by measuring the rate of deuterium exchange of backbone amide hydrogens.^[7] Binding of a ligand like **BAY 1892005**

can alter the local or global conformation of p53, leading to changes in the deuterium uptake in specific regions, thus identifying the binding site and allosteric effects.[8][9]



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HDX-MS Experimental Workflow.

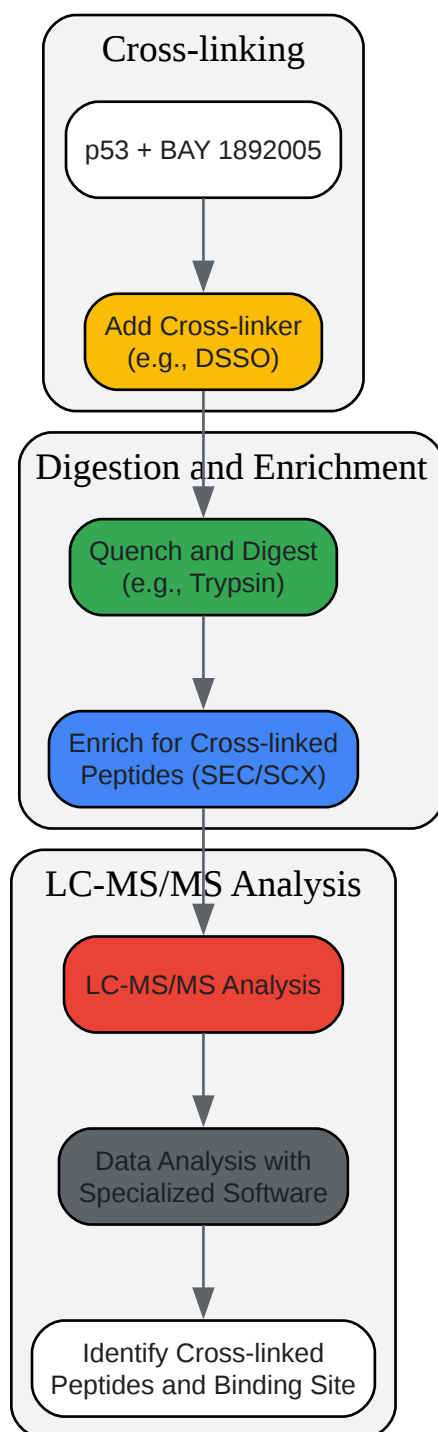
Protocol:

- Sample Preparation:
 - Prepare purified p53 and a stock solution of **BAY 1892005** as described for Native MS.
 - Prepare two sets of samples: apo-p53 and p53 incubated with a saturating concentration of **BAY 1892005**.
- Deuterium Labeling:
 - Initiate the exchange reaction by diluting the protein samples into a D₂O-based buffer (e.g., 10-fold dilution into 20 mM Tris, 150 mM NaCl, pD 7.4).
 - Perform the labeling for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature (e.g., 25°C).
- Quenching and Digestion:
 - Quench the exchange reaction by adding a pre-chilled quench buffer (e.g., 0.5 M glycine, pH 2.5) to lower the pH and temperature rapidly.
 - Immediately inject the quenched sample into an online digestion system containing an immobilized pepsin column at a low temperature (e.g., 0°C) to digest the protein into peptides.
- LC-MS/MS Analysis:
 - Separate the resulting peptides using a C18 column with a fast gradient at a low temperature (e.g., 0°C) to minimize deuterium back-exchange.
 - Analyze the eluted peptides using a high-resolution mass spectrometer.
 - Perform MS/MS analysis on a non-deuterated sample to identify the peptide sequences.
- Data Analysis:

- Use specialized HDX-MS software to determine the deuterium uptake for each identified peptide at each time point.
- Compare the deuterium uptake profiles of apo-p53 and the p53-**BAY 1892005** complex.
- Regions of p53 that show a significant reduction in deuterium uptake upon **BAY 1892005** binding are indicative of the binding site or areas of conformational stabilization.
- Regions with increased deuterium uptake suggest areas of increased flexibility or conformational change upon binding.
- Visualize the results on a 3D structure of p53 if available.

Chemical Cross-linking Mass Spectrometry (CX-MS)

CX-MS is used to identify amino acid residues that are in close proximity in the three-dimensional structure of a protein or protein complex.^[10] For a small molecule that binds covalently, CX-MS can be adapted to map the binding site by identifying the cross-linked peptide containing the modification. For non-covalent interactions, cross-linkers can be used to stabilize the complex before analysis.



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Chemical Cross-linking Mass Spectrometry Workflow.

Protocol:

- Cross-linking Reaction:
 - Incubate purified p53 with **BAY 1892005**.
 - Add a chemical cross-linker (e.g., DSSO, a collision-induced dissociation-cleavable cross-linker) at an optimized molar ratio to the protein complex.
 - Allow the cross-linking reaction to proceed for a specific time at a controlled temperature.
 - Quench the reaction by adding a quenching buffer (e.g., Tris or ammonium bicarbonate).
- Sample Preparation for MS:
 - Denature, reduce, and alkylate the cross-linked protein sample.
 - Digest the protein into peptides using a protease such as trypsin.
 - Enrich the cross-linked peptides from the complex mixture using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
- LC-MS/MS Analysis:
 - Analyze the enriched cross-linked peptides by LC-MS/MS using a high-resolution mass spectrometer.
 - Utilize a data-dependent acquisition method that triggers MS/MS on precursor ions with higher charge states, which are characteristic of cross-linked peptides.
 - If using a cleavable cross-linker like DSSO, the MS/MS fragmentation will generate specific signature ions that facilitate the identification of the cross-linked peptides.
- Data Analysis:
 - Use specialized software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against the p53 sequence to identify the cross-linked peptides.
 - For covalent binding of **BAY 1892005**, the software should be configured to search for the specific mass modification on reactive amino acid residues (e.g., cysteine, lysine).

- The identified cross-linked peptides will reveal the specific amino acid residue(s) that are covalently modified by **BAY 1892005**, thus mapping the binding site.
- For non-covalent interactions stabilized by a cross-linker, the identified cross-links provide distance constraints that can be used to model the protein-ligand complex.

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